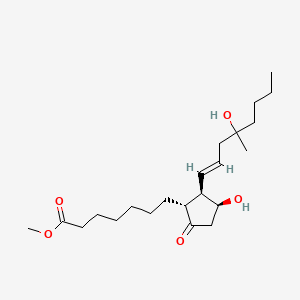
N,N'-Diacetyl DAMPA Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N,N’-Diacetyl DAMPA Ethyl Ester typically involves the esterification of carboxylic acids. One common method is the reaction of ethanoic acid with ethanol in the presence of concentrated sulfuric acid, which acts as a catalyst . The reaction is carried out under gentle heating, and the ester is distilled off as soon as it is formed to prevent the reverse reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield.
Analyse Des Réactions Chimiques
N,N’-Diacetyl DAMPA Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N,N’-Diacetyl DAMPA Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is studied for its potential effects on AMPA receptors, which are involved in synaptic transmission and plasticity. In medicine, it is being investigated for its potential therapeutic applications, including its role in neuroprotection and cognitive enhancement. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of N,N’-Diacetyl DAMPA Ethyl Ester involves its interaction with AMPA receptors. These receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to these receptors, N,N’-Diacetyl DAMPA Ethyl Ester can modulate synaptic transmission and plasticity, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
N,N’-Diacetyl DAMPA Ethyl Ester can be compared with other similar compounds, such as N,N’-Diacetyl-4-amino-4-deoxy-N10-methylpteroic Acid Ethyl Ester . While these compounds share similar structures and properties, N,N’-Diacetyl DAMPA Ethyl Ester is unique in its specific interactions with AMPA receptors and its potential therapeutic applications. Other similar compounds include various derivatives of L-glutamate and other AMPA receptor agonists .
Propriétés
IUPAC Name |
ethyl 4-[(2,4-diacetamidopteridin-6-yl)methyl-methylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4/c1-5-32-20(31)14-6-8-16(9-7-14)28(4)11-15-10-22-18-17(25-15)19(23-12(2)29)27-21(26-18)24-13(3)30/h6-10H,5,11H2,1-4H3,(H2,22,23,24,26,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWDJJUFDRRHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)NC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)










